5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate
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Overview
Description
5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this method, 4-methoxy or 3-nitrobenzaldehydes react with barbituric acid derivatives in the presence of a catalyst like L-proline using ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: A similar pyrazole derivative with different functional groups.
2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester: Another pyrazole derivative with similar structural features.
Uniqueness
5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83807-10-7 |
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Molecular Formula |
C14H15N2O4- |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
5-oxo-5-[(2-phenyl-3,4-dihydropyrazol-5-yl)oxy]pentanoate |
InChI |
InChI=1S/C14H16N2O4/c17-13(18)7-4-8-14(19)20-12-9-10-16(15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)/p-1 |
InChI Key |
XAIPYWJLBGMMRO-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(N=C1OC(=O)CCCC(=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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